Propyl 2,6-dihydroxybenzoate, also known as propyl 2,6-dihydroxybenzoic acid, is an ester derived from the reaction of 2,6-dihydroxybenzoic acid and propanol. This compound is characterized by its unique structure, which features a benzoate moiety with two hydroxyl groups at the 2 and 6 positions. Its molecular formula is , and it has a molar mass of approximately 200.20 g/mol. The compound typically appears as a white crystalline solid with moderate solubility in water and high solubility in organic solvents like ethanol and methanol .
These reactions highlight the compound's reactivity and potential for further chemical transformations .
Propyl 2,6-dihydroxybenzoate exhibits several biological activities attributed to its phenolic structure. Research indicates that it has:
The synthesis of propyl 2,6-dihydroxybenzoate typically involves the following methods:
These methods highlight the versatility and efficiency of synthesizing this compound.
Propyl 2,6-dihydroxybenzoate finds applications in various fields:
Interaction studies involving propyl 2,6-dihydroxybenzoate focus primarily on its compatibility with other compounds and its effects on biological systems:
These studies are crucial for developing effective products that utilize this compound.
Several compounds share structural similarities with propyl 2,6-dihydroxybenzoate. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2,4-Dihydroxybenzoic Acid | Hydroxyl groups at positions 2 and 4 | Different biological activity profile; used in dyes |
| Salicylic Acid | Hydroxyl group at position 2 | Known for anti-inflammatory properties; used in medicine |
| Benzoic Acid | Carboxylic acid without hydroxyl groups | Commonly used as a food preservative; less complex |
| Resorcinol | Two hydroxyl groups at positions 1 and 3 | Used in pharmaceuticals; versatile chemical reactant |
Propyl 2,6-dihydroxybenzoate is unique due to its specific arrangement of functional groups that impart distinct biological activities and applications compared to these similar compounds. Its dual hydroxyl substitution at positions 2 and 6 enhances its reactivity and potential utility in various formulations .